molecular formula C10H16O2 B14327372 3-Ethoxycyclooct-2-en-1-one CAS No. 109183-16-6

3-Ethoxycyclooct-2-en-1-one

Cat. No.: B14327372
CAS No.: 109183-16-6
M. Wt: 168.23 g/mol
InChI Key: KICBBFPADCEHCA-UHFFFAOYSA-N
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Description

3-Ethoxycyclooct-2-en-1-one is an organic compound with the molecular formula C₁₀H₁₆O₂ It is a cyclic enone with an ethoxy group attached to the third carbon of the cyclooctene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycyclooct-2-en-1-one typically involves the reaction of cyclooctanone with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate enol ether, which then undergoes cyclization to form the desired product. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycyclooct-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclooctenones depending on the nucleophile used.

Scientific Research Applications

3-Ethoxycyclooct-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-Ethoxycyclooct-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, where the ethoxy group enhances its reactivity. The enone structure allows for conjugate addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxycyclohex-2-en-1-one: A similar compound with a six-membered ring instead of an eight-membered ring.

    3-Ethoxycyclopent-2-en-1-one: A five-membered ring analog.

    3-Ethoxycyclohept-2-en-1-one: A seven-membered ring analog.

Uniqueness

3-Ethoxycyclooct-2-en-1-one is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its smaller ring analogs. This uniqueness makes it valuable in the synthesis of complex organic molecules and in studies involving ring strain and conformational analysis.

Properties

CAS No.

109183-16-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-ethoxycyclooct-2-en-1-one

InChI

InChI=1S/C10H16O2/c1-2-12-10-7-5-3-4-6-9(11)8-10/h8H,2-7H2,1H3

InChI Key

KICBBFPADCEHCA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)CCCCC1

Origin of Product

United States

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